molecular formula C7H11FO4 B1293803 Diethyl fluoromalonate CAS No. 685-88-1

Diethyl fluoromalonate

Cat. No. B1293803
CAS RN: 685-88-1
M. Wt: 178.16 g/mol
InChI Key: GOWQBFVDZPZZFA-UHFFFAOYSA-N
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Description

Diethyl fluoromalonate is a chemical compound that has been utilized in various synthetic organic chemistry applications. It serves as a building block for the synthesis of a wide range of products, including arylglycines, tetra-aza macrocycles, fluorooxindole derivatives, and more. The compound's reactivity and stability under different conditions make it a valuable reagent in the field of organic synthesis .

Synthesis Analysis

The synthesis of diethyl fluoromalonate and its derivatives has been achieved through several methods. One notable approach involves the fluorination of diethylmalonate using elemental fluorine in the presence of hydrated copper nitrate, which yields diethyl-2-fluoromalonate in high yield . Another method includes the preparation of diethyl fluoromalonates from hexafluoropropene through exhaustive alcoholysis or a combination of ammonolysis and alcoholysis . Additionally, diethyl E-2-fluoromaleate, a related compound, has been synthesized using a Horner–Wadsworth–Emmons Wittig procedure .

Molecular Structure Analysis

The molecular structure of diethyl fluoromalonate derivatives has been elucidated through various studies. For instance, the structure of a tetra-aza macrocycle involving diethylmalonate was determined using X-ray crystallography, revealing a monoclinic space group and confirming the compound's geometry . Such structural analyses are crucial for understanding the reactivity and potential applications of diethyl fluoromalonate derivatives.

Chemical Reactions Analysis

Diethyl fluoromalonate is involved in a variety of chemical reactions. It has been used as an electrophilic glycine equivalent in reactions with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates . The compound also participates in [3+2] cycloaddition reactions with aromatic α-iminoesters and aromatic nitrones, leading to the formation of cyclic products . Furthermore, diethyl fluoromalonate ester has been employed in nucleophilic aromatic substitution reactions to synthesize 2-fluoro-2-arylacetic acid and fluorooxindole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl fluoromalonate are influenced by its molecular structure and functional groups. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the reactivity of the compound is well-documented. For example, the stability of diethyl N-Boc-iminomalonate under various conditions and its high reactivity with organomagnesium reagents highlight the compound's chemical robustness . The successful use of diethyl fluoromalonate in various synthetic routes also indicates its versatility and importance as a reagent in organic chemistry .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : Diethyl fluoromalonate is used in organic synthesis . It is involved in the reaction with electron-poor and electron-rich, sterically hindered and unhindered aryl bromides and chlorides .
    • Results or Outcomes : The outcomes of these reactions were not specified in the sources .
  • Biochemical Research

    • Summary of Application : The kinetic parameters of diethyl fluoromalonate in hemolysates are used to study carboxylesterase activities in complex systems .
    • Results or Outcomes : The outcomes of these studies were not specified in the sources .

Diethyl fluoromalonate is a chemical compound used in various fields, but the exact applications can vary widely depending on the specific area of research or industry . It’s often used in organic synthesis and biochemical research , but the details of its use in these fields are not well-documented.

Diethyl fluoromalonate is a chemical compound used in various fields, but the exact applications can vary widely depending on the specific area of research or industry . It’s often used in organic synthesis and biochemical research , but the details of its use in these fields are not well-documented.

Safety And Hazards

Diethyl fluoromalonate is a combustible liquid that causes severe skin burns and eye damage . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

diethyl 2-fluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWQBFVDZPZZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218626
Record name Malonic acid, fluoro-, diethyl ester
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Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl fluoromalonate

CAS RN

685-88-1
Record name Propanedioic acid, 2-fluoro-, 1,3-diethyl ester
Source CAS Common Chemistry
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Record name Diethyl fluoromalonate
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Record name 685-88-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521723
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Record name Malonic acid, fluoro-, diethyl ester
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Record name Diethyl fluoromalonate
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Record name DIETHYL FLUOROMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
ED Bergmann, S Cohen, I Shahak - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… fluoride gives only diethyl difluoromalonate, but diethyl fluoromalonate has been prepared by pyrolysis of diethyl … Some reactions of diethyl fluoromalonate have been investigated. …
Number of citations: 13 pubs.rsc.org
SN Tverdomed, ME Hirschberg, R Pajkert… - Journal of Fluorine …, 2021 - Elsevier
A novel synthetic method for the preparation of per- and polyfluorinated unsaturated 2-substituted malonates is presented involving the deprotonation of the starting diethyl malonate by …
Number of citations: 1 www.sciencedirect.com
H Gershon, JAA Renwick, WK Wynn… - The Journal of Organic …, 1966 - ACS Publications
… ethylfluoromalonate (IV), and diethyl fluoromalonate (V). In an … with diethyl ethylmalonate and diethyl fluoromalonate. … the sodium salt of diethyl fluoromalonate was formed at 85-90…
Number of citations: 31 pubs.acs.org
A Harsanyi, G Sandford - Organic Process Research & …, 2014 - ACS Publications
… In summary, simple fluoromalonate derivatives such as dimethyl and diethyl fluoromalonate are synthesised on a large scale using halogen exchange or hydrolysis processes …
Number of citations: 56 pubs.acs.org
OB Sambueva, VA Yanovsky… - Journal" Fluorine …, 2012 - notes.fluorine1.ru
… When carrying out the reaction at 150С the content of diethyl fluoromalonate 2 in the reaction … Diethyl fluoromalonate not detected. It is obvious that at low temperatures DEChM reacts …
Number of citations: 1 notes.fluorine1.ru
ST Kadam, SS Kim - Tetrahedron, 2010 - Elsevier
… On the basis of their reports the fluorine containing enolizable carbonyl compounds like diethyl fluoromalonate may react with in situ generated N-carbamate imines from α-amido …
Number of citations: 14 www.sciencedirect.com
CA Fisher, A Harsanyi, G Sandford, DS Yufit… - Chimia, 2014 - chimia.ch
… steps from diethyl fluoromalonate and appropriate ortho-nitrobenzyl bromide precursors. … [6] Diethyl fluoromalonate in synthesis: a) TA Miller, DL Sloman, MG Stanton, KJ Wilson, DJ …
Number of citations: 10 www.chimia.ch
ED Bergmann, S Cohen, E Hoffman… - Journal of the Chemical …, 1961 - pubs.rsc.org
… mixtures: ethyl acetoacetate 7-7; ethyl a-fluoroacetoacetate 0.99; ethyl y-fluoroacetoacetate 18.2 ; ethyl yW-trifluoroacetoacetate 49.0; diethyl malonate 0; diethyl fluoromalonate l7 0.91%…
Number of citations: 10 pubs.rsc.org
DY Kim, SM Kim, KO Koh, JY Mang… - Bulletin of the Korean …, 2003 - koreascience.kr
… In this paper, we wish to report the catalytic enantioselective Michael reaction of diethyl fluoromalonate 2 to chalcone derivatives 1 using the cinchona alkaloid derived quaternary …
Number of citations: 52 koreascience.kr
E Lisse - 2018 - etheses.dur.ac.uk
… Other chiral catalytic systems have already been reported, such as a chiral nickel complex catalyst and reactions between diethyl fluoromalonate and nitroalkenes provide the phenyl …
Number of citations: 4 etheses.dur.ac.uk

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